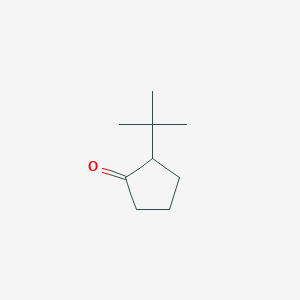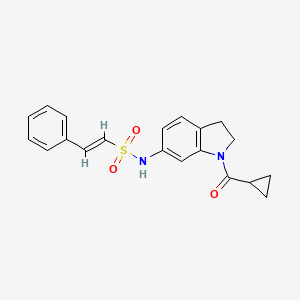
2-Tert-butylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sterically congested cycloalkenes, which are congeners of tetra-tert-butylethylene, involved oxidation and thermal isomerization processes to yield significant derivatives, demonstrating the compound's structural complexity and the intricate methods required for its preparation (Ishii et al., 2000).
Molecular Structure Analysis
Studies on molecular structure and conformations, such as the investigation of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane, reveal the compound exists in a mixture of two conformers, highlighting the influence of steric effects on its molecular structure and the significance of understanding these effects for chemical synthesis and applications (Oberhammer et al., 2004).
Chemical Reactions and Properties
The study of hexenyl radical cyclizations with tert-butyl groups has disproved long-held notions about the configurations of the resultant cyclopentanes, emphasizing the importance of accurate configuration assignment in understanding the chemical properties and reactions of compounds like 2-tert-butylcyclopentan-1-one (Tripp et al., 2005).
Physical Properties Analysis
The physical properties of related compounds, such as the bicyclo[1.1.1]pentane motif used as bioisosteres, provide insights into the physicochemical properties that can influence the utility of 2-tert-butylcyclopentan-1-one in various applications. This includes studies on its bioisosteric properties to improve physicochemical characteristics of drug candidates (Ma et al., 2019).
Chemical Properties Analysis
Investigations into the preparation and resolution of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylates through kinetic resolutions reflect on the chemical versatility and reactivity of compounds structurally related to 2-tert-butylcyclopentan-1-one. These studies are crucial for understanding the enantioselective synthesis and potential applications of such compounds (Davies et al., 2003).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Bond Dissociation Energies
One study investigated the formation and properties of a 1-bicyclo[1.1.1]pentyl anion, highlighting the significant strength of the tertiary C-H bond in tert-butylbicyclo[1.1.1]pentane, which could be relevant for understanding the stability and reactivity of tert-butyl-substituted cyclopentanones (Reed et al., 2002).
Medicinal Chemistry and Isosteres
In medicinal chemistry, the tert-butyl group is a common motif, often incorporated into bioactive compounds. A study documented the physicochemical data of drug analogues, comparing tert-butyl with other substituents, which may provide insights into the design and optimization of compounds containing 2-Tert-butylcyclopentan-1-one (Westphal et al., 2015).
Radical Cyclizations and Stereochemistry
Research on hexenyl radical cyclizations with tert-butyl and related large groups has challenged previous assumptions about the formation of trans-substituted cyclopentanes, providing valuable information on the stereochemistry and reactivity patterns of similar structures (Tripp et al., 2005).
Anticancer and Antimicrobial Agents
Compounds with tert-butyl groups, including 2-Tert-butylcyclopentan-1-one, might be structurally related to metallopharmaceutical agents. A study on palladium, gold, and silver N-heterocyclic carbene complexes revealed potent anticancer and antimicrobial activities, suggesting potential applications for structurally related compounds (Ray et al., 2007).
Molecular Structure and Conformations
The study of 2,2-di-tert-butyl-1,3-diaza-2-silacyclopentane's molecular structure and conformations via gas electron diffraction and quantum chemical calculations provides insights into the conformational preferences and structural dynamics of cyclopentane derivatives with tert-butyl substituents (Oberhammer et al., 2004).
Safety and Hazards
The safety data sheet for a similar compound, tert-Butylbenzene, indicates that it is a flammable liquid and vapor, and it can cause skin irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use protective gloves, eye protection, and face protection when handling it .
Zukünftige Richtungen
The future of synthetic chemistry, including the synthesis of compounds like 2-Tert-butylcyclopentan-1-one, involves improving the ability of synthesis and enhancing the application of synthesis . This includes increasing synthetic efficiencies, making synthetic processes more environmentally friendly, and creating new molecules and materials to satisfy people’s lives, technology development, and social progress .
Eigenschaften
IUPAC Name |
2-tert-butylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-9(2,3)7-5-4-6-8(7)10/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTDOKYDMPZASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40557-24-2 |
Source


|
| Record name | 2-tert-butylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B2486800.png)


![N-(4-fluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2486808.png)

![3-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2486810.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2486813.png)
![N-[(3-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2486814.png)
![methyl (2Z)-2-cyano-3-[(2,4-dichlorophenyl)amino]prop-2-enoate](/img/structure/B2486817.png)
![N-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]but-2-ynamide](/img/structure/B2486818.png)
![3-(2-fluorobenzyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486819.png)

![N-[2-(2,4-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2486822.png)